molecular formula C10H11FO2 B6204284 2-fluoro-6-(propan-2-yl)benzoic acid CAS No. 479676-21-6

2-fluoro-6-(propan-2-yl)benzoic acid

Cat. No.: B6204284
CAS No.: 479676-21-6
M. Wt: 182.19 g/mol
InChI Key: SORMKXISMDKNQU-UHFFFAOYSA-N
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Description

2-Fluoro-6-(propan-2-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom and an isopropyl group attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom and isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Fluoro-6-(propan-2-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-6-(propan-2-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems The fluorine atom and isopropyl group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(propan-2-yl)benzoic acid: Similar in structure but with different substitution patterns on the benzene ring.

    2-Bromo-6-fluorobenzoic acid: Contains a bromine atom instead of an isopropyl group.

    2,6-Difluorobenzoic acid: Contains two fluorine atoms on the benzene ring.

Uniqueness

2-Fluoro-6-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and isopropyl group, which imparts distinct chemical and physical properties. These unique features make it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-(propan-2-yl)benzoic acid involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group to the same ring. The carboxylic acid group is then introduced onto the ring to form the final product.", "Starting Materials": [ "Benzene", "Fluorine gas", "Propan-2-ol", "Sodium hydride", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid" ], "Reaction": [ "Benzene is first treated with fluorine gas in the presence of a catalyst to introduce the fluoro group onto the ring.", "The resulting product is then reacted with propan-2-ol and sodium hydride to add the propan-2-yl group to the ring.", "The product is then brominated using bromine and sodium hydroxide.", "The resulting product is then treated with carbon dioxide and sulfuric acid to introduce the carboxylic acid group onto the ring.", "The final product is then purified through recrystallization or chromatography." ] }

CAS No.

479676-21-6

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-fluoro-6-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

SORMKXISMDKNQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)C(=O)O

Purity

95

Origin of Product

United States

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